A Comprehensive Technical Guide to [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid
A Comprehensive Technical Guide to [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid (CAS No. 1261214-72-5) is a highly functionalized organoboron compound increasingly recognized for its utility as a synthetic building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a trifluoromethoxy group ortho to the boronic acid moiety imparts unique electronic and steric properties, making it a valuable reagent for introducing this specific phenyl fragment into complex molecules. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic route based on established organometallic methodologies, and a detailed, field-proven protocol for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices, safety protocols, and data interpretation are discussed to ensure scientific integrity and practical applicability.
Introduction and Molecular Overview
[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid is a white crystalline solid that belongs to the broad class of arylboronic acids.[1] These compounds are pivotal in modern organic synthesis, primarily for their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. The subject molecule is distinguished by its unique substitution pattern:
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Boronic Acid Group (-B(OH)2): The reactive center for transmetalation in palladium-catalyzed coupling reactions.
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Ortho-Fluoro Group (-F): This electron-withdrawing group influences the acidity of the boronic acid and can modulate the electronic properties of the target molecule. Its position can also be used to block metabolic pathways or fine-tune binding interactions in drug candidates.
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Ortho-Trifluoromethoxy Group (-OCF3): A lipophilic, electron-withdrawing group often used as a bioisostere for other functional groups. It can enhance metabolic stability, membrane permeability, and binding affinity of bioactive molecules.
The combination of these groups on a phenyl ring creates a sterically hindered and electron-deficient building block, which presents both challenges and opportunities in synthesis. Understanding its properties is crucial for its effective application.
Physicochemical and Spectroscopic Data
Quantitative data for [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid is summarized below. This information is critical for reaction planning, dosage calculations, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 1261214-72-5 | [2][3] |
| Molecular Formula | C₇H₅BF₄O₃ | [1][3] |
| Molecular Weight | 223.92 g/mol | [1][3] |
| Appearance | White crystalline solid | [1] |
| Purity | Typically ≥95% | - |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Spectroscopic Characterization: While specific spectra for this exact compound are not publicly available, analogous structures have been characterized extensively.[4][5] For the title compound, one would expect:
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¹H NMR: Aromatic protons would appear as complex multiplets, with couplings to both ¹⁹F nuclei. The boronic acid protons would appear as a broad singlet, which is exchangeable with D₂O.
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¹⁹F NMR: Two distinct signals would be expected, one for the aryl-F and a singlet for the -OCF₃ group.
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¹¹B NMR: A single peak characteristic of a tri-coordinate boronic acid species.[5]
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¹³C NMR: Signals for the seven carbon atoms, with characteristic C-F and C-B couplings.
Synthesis Pathway: Directed Ortho-Lithiation and Borylation
While a specific literature preparation for [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid is not prominently documented, a highly plausible and established synthetic route involves the directed ortho-lithiation of a suitable precursor followed by quenching with a boron electrophile.[6][7] The starting material, 1-fluoro-3-(trifluoromethoxy)benzene, is commercially available.
The fluorine atom acts as a moderate directing metalating group (DMG), guiding the deprotonation to the C2 position. The trifluoromethoxy group at C3 further acidifies the C2 proton, favoring regioselective lithiation.
Caption: Proposed synthesis via directed ortho-lithiation and borylation.
Detailed Experimental Protocol (Proposed)
Disclaimer: This protocol is a representative procedure based on established methodologies for analogous compounds and should be optimized for safety and yield.
Materials:
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1-Fluoro-3-(trifluoromethoxy)benzene
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n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
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Anhydrous Tetrahydrofuran (THF)
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Triisopropyl borate (B(OiPr)₃)
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Hydrochloric acid (HCl), 1M solution
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Diethyl ether
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-fluoro-3-(trifluoromethoxy)benzene (1.0 eq) and anhydrous THF.
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Lithiation: The solution is cooled to -78°C in a dry ice/acetone bath. A solution of n-BuLi (1.1 eq) in hexanes is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70°C. The mixture is stirred at -78°C for 2 hours.
-
Causality: The low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. THF is used as it is an aprotic polar solvent that effectively solvates the lithium cation.
-
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78°C. The reaction mixture is stirred for an additional 1 hour at -78°C and then allowed to warm slowly to room temperature overnight.
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Causality: The borate ester is the electrophile that traps the ortho-lithiated species. Using a slight excess ensures complete conversion. Slow warming allows the reaction to proceed to completion.
-
-
Hydrolysis (Workup): The reaction is cooled in an ice bath and quenched by the slow addition of 1M HCl. The mixture is stirred for 1 hour until two clear layers form.
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Causality: The acidic workup hydrolyzes the intermediate boronate ester to the desired boronic acid.
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-
Extraction and Purification: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude solid is then purified by recrystallization or silica gel chromatography to yield the final product.
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Validation: The identity and purity of the product should be confirmed using NMR spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) and mass spectrometry.
Application in Suzuki-Miyaura Cross-Coupling
[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid is an ideal partner for introducing the 2-fluoro-6-(trifluoromethoxy)phenyl moiety onto various molecular scaffolds. The electron-withdrawing nature of the substituents can make transmetalation challenging, often requiring carefully selected catalysts, ligands, and bases.
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
Detailed Protocol: Coupling with an Aryl Bromide
This protocol provides a robust starting point for the coupling of [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid with a generic aryl bromide.
Materials:
-
[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid (1.2 eq)
-
Aryl Bromide (1.0 eq)
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Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
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1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial is added the aryl bromide (1.0 eq), [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Inerting: The vessel is sealed, evacuated, and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: The solvent mixture (dioxane/water) is degassed by bubbling with inert gas for 20-30 minutes. The degassed solvent is added to the reaction vessel via syringe, followed by the addition of a pre-prepared stock solution of the palladium catalyst and SPhos ligand.
-
Causality: Degassing is crucial to remove oxygen, which can oxidize the Pd(0) active catalyst and phosphine ligands, deactivating the catalytic cycle. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of aryl halides and facilitates the reductive elimination step, which is often beneficial for challenging or sterically hindered substrates.
-
-
Reaction: The reaction mixture is heated to 80-110°C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.
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Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. K₃PO₄ is a moderately strong base effective in activating the boronic acid for transmetalation without causing significant protodeboronation (decomposition) of the electron-deficient boronic acid.[8]
-
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Safety and Handling
As a laboratory chemical, [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid requires careful handling.
-
Hazard Classification: Causes skin irritation and serious eye irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere to prevent degradation.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Conclusion
[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid is a specialized yet powerful building block for synthetic chemists. Its unique electronic and steric profile, conferred by the ortho-fluoro and ortho-trifluoromethoxy groups, makes it an attractive reagent for the synthesis of novel pharmaceuticals and advanced materials. While its synthesis and application in cross-coupling reactions require careful consideration of reaction conditions due to its electron-deficient and sterically hindered nature, the methodologies outlined in this guide provide a solid foundation for its successful use. By understanding the causality behind the choice of reagents and conditions, researchers can effectively harness the potential of this valuable synthetic tool.
References
- Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
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Gózdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. Available at: [Link]
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Kaczorowska, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules (Basel, Switzerland), 26(7), 2035. Available at: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
- Singh, K., & Snieckus, V. (2013).
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Available at: [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Makoś, P., et al. (2013). Tandem Synthesis of 9,10‐Dihydro‐9,10‐diboraanthracenes via Elusive ortho‐Lithiated Phenylboronates.
- Adamczyk-Woźniak, A., et al. (2015). Novel 2,6-disubstituted phenylboronic compounds – Synthesis, crystal structures, solution behaviour and reactivity. Journal of Organometallic Chemistry, 788, 36–41.
-
ResearchGate. Synthesis of 2,6‐fluorophenyl boronic acid using a lithium reagent. Available at: [Link]
Sources
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- 2. [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid | 1261214-72-5 [sigmaaldrich.com]
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- 4. mdpi.com [mdpi.com]
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